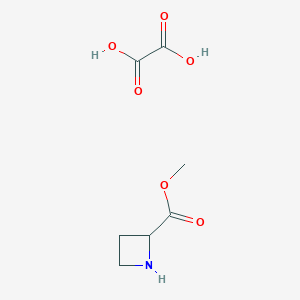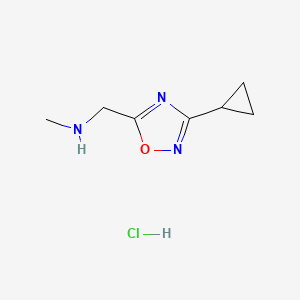
Azetidine-2-carboxylate de méthyle oxalate
Vue d'ensemble
Description
Azetidine-2-carboxylic acid methyl ester oxalate is a chemical compound with the molecular formula C7H11NO6 It is a derivative of azetidine, a four-membered heterocyclic compound containing nitrogen
Applications De Recherche Scientifique
Azetidine-2-carboxylic acid methyl ester oxalate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of polymers and other industrially relevant materials.
Mécanisme D'action
Target of Action
Azetidine-2-carboxylic acid methyl ester oxalate, also known as Aze, is a non-proteinogenic amino acid homologue of proline . Its primary target is proteins, specifically those that incorporate proline during biosynthesis .
Mode of Action
Aze acts as an analog of proline and can be misincorporated into proteins in place of proline . This misincorporation occurs specifically on cytosolically translated proteins . The presence of Aze in proteins can interfere with their normal function, leading to various downstream effects .
Biochemical Pathways
The misincorporation of Aze into proteins affects the protein biosynthesis pathway . This can lead to the unfolded protein response being upregulated, implicating protein degradation of misfolded proteins . The misincorporation of Aze into proteins can alter collagen, keratin, hemoglobin, and protein folding .
Pharmacokinetics
Its ability to be incorporated into proteins suggests that it can be absorbed and distributed within the body
Result of Action
The misincorporation of Aze into proteins can lead to a range of effects. In plants, it has been shown to inhibit root growth . In animals, it can result in a wide range of toxic and teratogenic disorders, including a range of malformations .
Action Environment
The action of Aze can be influenced by environmental factors. For example, it is found in certain plants, suggesting that its production and presence in the environment can vary based on factors such as plant growth and distribution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidine-2-carboxylic acid methyl ester oxalate typically involves the esterification of azetidine-2-carboxylic acid with methanol in the presence of an acid catalyst. The resulting methyl ester is then reacted with oxalic acid to form the oxalate salt. The reaction conditions often include refluxing the mixture to ensure complete esterification and salt formation .
Industrial Production Methods
Industrial production of azetidine-2-carboxylic acid methyl ester oxalate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Azetidine-2-carboxylic acid methyl ester oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: A closely related compound with similar structural features but without the methyl ester and oxalate groups.
L-Azetidine-2-carboxylic acid: An analog of L-proline that inhibits collagen synthesis and has anti-angiogenic properties.
Pyrrolidine: A five-membered ring analog with different chemical properties and reactivity.
Uniqueness
Its four-membered ring structure also imparts significant ring strain, influencing its reactivity compared to similar compounds .
Propriétés
IUPAC Name |
methyl azetidine-2-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.C2H2O4/c1-8-5(7)4-2-3-6-4;3-1(4)2(5)6/h4,6H,2-3H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOWSFUCOCQTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile](/img/structure/B1380881.png)








![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1380894.png)
![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1380897.png)


![Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate](/img/structure/B1380901.png)
